2-Amino-1-(5-chloropyridin-2-yl)ethanone Hydrochloride
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Overview
Description
2-Amino-1-(5-chloropyridin-2-yl)ethanone Hydrochloride is a chemical compound with the molecular formula C7H8ClN2O·HCl It is a derivative of pyridine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(5-chloropyridin-2-yl)ethanone Hydrochloride typically involves the reaction of 5-chloro-2-pyridinecarboxaldehyde with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product while minimizing the production time and cost .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(5-chloropyridin-2-yl)ethanone Hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The chlorine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
2-Amino-1-(5-chloropyridin-2-yl)ethanone Hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-1-(5-chloropyridin-2-yl)ethanone Hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
1-(5-Chloropyridin-2-yl)ethanone: A similar compound with a different functional group.
Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate Hydrochloride: Another derivative with distinct chemical properties.
Uniqueness
2-Amino-1-(5-chloropyridin-2-yl)ethanone Hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C7H8Cl2N2O |
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Molecular Weight |
207.05 g/mol |
IUPAC Name |
2-amino-1-(5-chloropyridin-2-yl)ethanone;hydrochloride |
InChI |
InChI=1S/C7H7ClN2O.ClH/c8-5-1-2-6(10-4-5)7(11)3-9;/h1-2,4H,3,9H2;1H |
InChI Key |
OGROQJSWVOKPOD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1Cl)C(=O)CN.Cl |
Origin of Product |
United States |
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